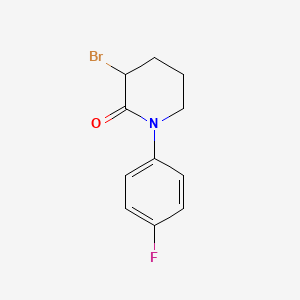

3-Bromo-1-(4-fluorophenyl)piperidin-2-one

Description

3-Bromo-1-(4-fluorophenyl)piperidin-2-one (molecular formula: C₁₁H₁₁BrFNO) is a halogenated piperidinone derivative characterized by a bromine atom at the 3-position and a 4-fluorophenyl substituent on the nitrogen atom. Its synthesis involves the bromination of 1-(4-fluorophenyl)-2-oxopiperidine-3-carboxylic acid using liquid Br₂ in diethyl ether, yielding a white solid with a high purity (91% yield) . Key spectral data include distinctive signals in $ ^1\text{H-NMR} $ (e.g., aromatic protons at δ 7.33–7.28 ppm) and $ ^{13}\text{C-NMR} $ (carbonyl resonance at δ 174.3 ppm) .

Properties

IUPAC Name |

3-bromo-1-(4-fluorophenyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrFNO/c12-10-2-1-7-14(11(10)15)9-5-3-8(13)4-6-9/h3-6,10H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNAGEBCCYECJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)C2=CC=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(4-fluorophenyl)piperidin-2-one typically involves the bromination of 1-(4-fluorophenyl)piperidin-2-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(4-fluorophenyl)piperidin-2-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group in the piperidin-2-one ring can be reduced to form the corresponding alcohol.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like tetrahydrofuran (THF) or ethanol.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic conditions.

Major Products Formed

Substitution Reactions: Products include various substituted piperidin-2-ones with different functional groups replacing the bromine atom.

Reduction Reactions: The major product is the corresponding alcohol derivative of the piperidin-2-one ring.

Oxidation Reactions: Products include oxidized derivatives with additional functional groups or more complex ring structures.

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the anticancer potential of piperidine derivatives, including 3-bromo-1-(4-fluorophenyl)piperidin-2-one. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, research indicates that piperidine derivatives can induce apoptosis in hypopharyngeal tumor cells, showing promise as anticancer agents through mechanisms that involve the modulation of cellular pathways related to cell survival and death .

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | FaDu (hypopharyngeal) | X | Induces apoptosis |

| Other Piperidine Derivatives | Various | Y | Cell cycle arrest |

Antiviral Activity

The compound has also been explored for its antiviral properties. Studies have shown that certain piperidine derivatives can act as entry inhibitors for viruses such as HIV-1. The structural modifications of these compounds, including the incorporation of halogenated phenyl groups, have been linked to enhanced antiviral activity . Specifically, this compound may exhibit activity against HIV by targeting key viral proteins.

Table 2: Antiviral Activity of Piperidine Derivatives

| Compound Name | Virus Targeted | EC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HIV-1 | A | Entry inhibitor |

| Other Piperidine Derivatives | Various Viruses | B | Viral protein inhibition |

Synthesis of Bioactive Compounds

This compound serves as a versatile building block in synthetic organic chemistry. It can be utilized to synthesize novel derivatives with enhanced biological activities, including anti-inflammatory and analgesic properties. The compound's ability to undergo various chemical reactions allows researchers to modify its structure to improve efficacy against specific targets in disease pathways .

Case Studies and Research Findings

Several case studies have documented the effectiveness of piperidine derivatives in clinical settings:

- Case Study 1 : A study on the synthesis of piperidine-based compounds showed promising results against resistant strains of cancer cells. The derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents .

- Case Study 2 : Research involving the antiviral screening of piperidine derivatives demonstrated that modifications at the phenyl ring significantly impacted antiviral potency against HIV, with some compounds showing low micromolar activity .

Mechanism of Action

The mechanism of action of 3-Bromo-1-(4-fluorophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes and biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Piperidinone Derivatives

The electronic and steric properties of substituents significantly influence reactivity and applications. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Electron-withdrawing vs.

- Steric effects : The 2,2-dimethylpropyl substituent in the dimethylpropyl analog introduces steric hindrance, which may limit accessibility in catalytic or binding interactions compared to the planar fluorophenyl group .

- Lipophilicity : The trifluoromethyl group in the CF₃-substituted compound increases hydrophobicity, which could enhance membrane permeability in biological systems .

Core Structure Variations

Piperidinone vs. Tricyclic Flavonoids

Compound 7b ([2-(Piperidin-1-yl)-8-bromo-4-(4-fluorophenyl)-4H-1,3-dithiolo[4,5-c]chromen-2-ylium tetrafluoroborate]) shares the 4-fluorophenyl and bromine motifs but incorporates a sulfur-containing tricyclic chromen core. This structural divergence confers distinct electronic properties and antibacterial activity, as observed in flavonoid derivatives .

Piperidinone vs. Pyrrole-dione

3-Bromo-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (CAS 279686-72-5) features a pyrrole-dione ring instead of piperidinone. The conjugated dione system increases electrophilicity, as evidenced by its predicted pKa of -2.77 .

Biological Activity

3-Bromo-1-(4-fluorophenyl)piperidin-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the piperidine class, which is known for various pharmacological properties, including neuroactivity and enzyme inhibition. This article explores the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a bromine atom and a fluorinated phenyl group. The presence of these halogens can significantly influence the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H12BrFNO |

| Molecular Weight | 273.12 g/mol |

| CAS Number | 1341170-88-4 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or receptor ligand , modulating various biochemical pathways. The compound's halogen substitutions enhance its binding affinity to these targets, potentially leading to significant therapeutic effects.

Biological Activity Studies

Research has demonstrated that this compound exhibits various biological activities, including:

Antiviral Activity

In studies involving antiviral screening, derivatives similar to this compound have shown efficacy against several viruses, including HIV and HSV-1. For example, related compounds demonstrated moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial properties. Research indicates that piperidine derivatives exhibit activity against Staphylococcus aureus and Pseudomonas aeruginosa , suggesting potential applications in treating bacterial infections .

Neuropharmacological Effects

The structural characteristics of this compound indicate possible neuropharmacological applications. Compounds with similar structures have been studied as positive allosteric modulators of metabotropic glutamate receptors (mGluRs), which play a crucial role in cognitive functions and neurological disorders .

Case Studies

Several studies have highlighted the biological implications of compounds related to this compound:

- Antiviral Efficacy : A study reported that fluorinated piperidine derivatives exhibited antiviral activity against HIV, demonstrating the importance of the fluorine atom in enhancing potency .

- Cytotoxicity Assessment : The cytotoxic effects of various derivatives were evaluated in Vero cells, revealing the compound's potential therapeutic window, with a CC50 value indicating moderate cytotoxicity at concentrations around 92 μM .

- Enzyme Inhibition : Research into enzyme inhibition mechanisms showed that similar piperidine derivatives could effectively inhibit key enzymes involved in viral replication, further supporting their role as potential antiviral agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.